Product packaging for 1,5-Diazabicyclo[3.3.1]nonane(Cat. No.:CAS No. 281-17-4)

1,5-Diazabicyclo[3.3.1]nonane

Cat. No.: B1211506
CAS No.: 281-17-4
M. Wt: 126.2 g/mol
InChI Key: HYTQTNKKOHXGKR-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[3.3.1]nonane is a diazabicyclic organic compound, also known as a bispidine derivative. The bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold is a privileged structure in medicinal chemistry, serving as a key structural motif for developing novel bioactive compounds . It is synthetically accessible and provides a rigid framework with specific geometric parameters that are valuable for drug discovery . Researchers value this scaffold for its conformational flexibility, which allows it to adopt different forms (e.g., chair-chair or chair-boat) in solution, influencing its interaction with biological targets . The two nitrogen atoms in its structure can be functionalized, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies . This scaffold has demonstrated significant research value in neuroscience, particularly as a starting point for developing ligands that target neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are implicated in various central nervous system conditions, and bispidine-based compounds have shown affinities and subtype selectivity for specific nAChRs like α4β2* . Beyond neuroscience, derivatives of this core structure have been investigated for their potential anti-cancer properties. For instance, certain bispidine derivatives have been shown to induce apoptosis-mediated cytotoxic effects in pancreatic cancer cell lines in vitro . The compound is for research and further manufacturing use only, not for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B1211506 1,5-Diazabicyclo[3.3.1]nonane CAS No. 281-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

281-17-4

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

1,5-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H14N2/c1-3-8-5-2-6-9(4-1)7-8/h1-7H2

InChI Key

HYTQTNKKOHXGKR-UHFFFAOYSA-N

SMILES

C1CN2CCCN(C1)C2

Canonical SMILES

C1CN2CCCN(C1)C2

Other CAS No.

281-17-4

Origin of Product

United States

Synthetic Methodologies for 1,5 Diazabicyclo 3.3.1 Nonane and Its Functionalized Derivatives

Functionalization and Derivatization Techniques

Heteroatom Substitution within the Bicyclic Scaffold (e.g., Thia-Analogs)

The replacement of one or more carbon or nitrogen atoms within the 1,5-diazabicyclo[3.3.1]nonane framework with other heteroatoms, such as sulfur, offers a pathway to novel analogs with potentially altered chemical and biological properties. While direct synthesis of thia-analogs of this compound is not extensively documented, related structures provide insight into viable synthetic strategies.

A notable example is the preparation of 7-oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane-2,2-dione, also known as cyclotaurolidine. google.com This compound is synthesized by reacting a solution of taurinamide (2-aminoethanesulfonamide) with an aqueous solution of formaldehyde (B43269), where formaldehyde is present in at least a threefold stoichiometric excess. google.com The reaction mixture is cooled to induce precipitation of the solid product, which is then isolated by filtration and can be purified by recrystallization. google.com

Methodologies for analogous bicyclic systems, such as the 3-thia-7-azabicyclo[3.3.1]nonane skeleton, often employ a Mannich-type condensation. For instance, N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones are prepared from the reaction of a 4-thianone, an aldehyde, and a primary amine. tandfonline.com Similarly, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one can be synthesized through a double Mannich cyclization of tetrahydrothiopyran-4-one (B549198) with benzylamine (B48309) derivatives and paraformaldehyde. acs.org These approaches, which involve the formation of two new rings in a single step, could hypothetically be adapted for the synthesis of this compound thia-analogs, although this has yet to be extensively reported.

A small library of 3-thia-7,9-diazabicyclo[3.3.1]nonanes has also been synthesized and evaluated for their affinity and selectivity towards opioid receptors. nih.gov

The following table summarizes the synthesis of a key heteroatom-substituted analog.

Compound NameStarting MaterialsReaction TypeReference
7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane-2,2-dioneTaurinamide, FormaldehydeCondensation google.com

Stereoselective Synthesis of Enantiopure this compound Derivatives

The development of stereoselective synthetic routes to enantiopure derivatives of this compound is crucial for applications in asymmetric catalysis and medicinal chemistry, where specific stereoisomers often exhibit desired activities. While methodologies targeting the 1,5-diaza scaffold specifically are emerging, strategies employed for the synthesis of related chiral bicyclo[3.3.1]nonane systems are highly relevant.

One promising direction is the use of the this compound framework as a scaffold for creating chiral ligands for asymmetric catalysis. For example, the synthesis of 1,5-dimethyl-3-carboxymethyl-7-propargyl-3,7-diazabicyclo[3.3.1]nonane has been pursued for its potential application in this area. hse.ru

The synthesis of chiral bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives has been more extensively explored and offers valuable insights. researchgate.net Naturally occurring chiral alkaloids such as (-)-sparteine (B7772259) and (-)-cytisine feature the bispidine core and have been the focus of numerous synthetic efforts. researchgate.net A modular 'inside-out' approach has been successfully developed for the asymmetric synthesis of a wide range of bisquinolizidine alkaloids, demonstrating the feasibility of constructing such complex chiral architectures. researchgate.net

General strategies for achieving enantioselectivity in related azabicyclic systems include:

Use of Chiral Starting Materials: Employing a chiral pool approach, where the synthesis begins with a readily available enantiopure starting material.

Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary to direct the stereochemical outcome of a key reaction, followed by its removal.

Asymmetric Catalysis: Utilizing chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, to control the formation of stereocenters. An example is the organocatalyzed synthesis of enantioenriched morphans. researchgate.net

The formation of homochiral and heterochiral crystals from 3,7-diazabicyclo[3.3.1]nonane-2,6-dione derivatives highlights the intrinsic chiral nature of these bicyclic systems and their potential for self-assembly into ordered supramolecular structures. rsc.orgrsc.org The parent 3,7-diazabicyclo[3.3.1]nonane-2,6-dione was found to form a homochiral helical architecture in its crystalline state. rsc.org

The following table outlines general approaches that are pertinent to the stereoselective synthesis of this compound derivatives, based on successes with related structures.

Synthetic StrategyDescriptionExample from Related ScaffoldsReference(s)
Modular 'Inside-Out' ApproachStepwise construction of the bicyclic system from a central chiral core.Asymmetric synthesis of bisquinolizidine alkaloids based on the 3,7-diazabicyclo[3.3.1]nonane core. researchgate.net
OrganocatalysisUse of small chiral organic molecules to catalyze stereoselective reactions.One-pot tandem asymmetric organocatalyzed Michael addition followed by a domino Robinson annulation/aza-Michael sequence to construct the morphan scaffold. researchgate.net
Chiral LigandsEmployment of chiral ligands in transition metal-catalyzed reactions.Bispidines themselves are investigated as potential chiral ligands for catalysis. researchgate.netnih.gov

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1,5-diazabicyclo[3.3.1]nonane and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular structure. researchgate.net

In ¹H NMR spectra of 3,7-disubstituted-1,5-diazabicyclo[3.3.1]nonan-9-ones, the observation of a doublet of doublets for the equatorial protons at C2, C4, C6, and C8, with large geminal (10.5-11 Hz) and smaller vicinal (3.0-6.0 Hz) coupling constants, is indicative of a "chair-chair" conformation for both piperidine (B6355638) rings. ect-journal.kzdoaj.org The chemical shifts and coupling constants are sensitive to the substituents on the nitrogen atoms. ect-journal.kz For instance, in some derivatives, the equatorial protons near C2, C4, C6, and C8 appear as broadened doublets and a doublet of doublets in the low-field region of the spectrum. semanticscholar.org

¹³C NMR spectroscopy complements the proton data. The chemical shifts of the carbon atoms, particularly the bridgehead carbons (C1 and C5) and the carbonyl carbon (C9) in bispidinone derivatives, are characteristic of the bicyclic system. semanticscholar.org The absence of a carbonyl signal and the appearance of a methylene (B1212753) signal in the high-field region upon reduction of the ketone confirms the conversion to a bispidine. semanticscholar.org Variable-temperature ¹³C NMR studies have been crucial in demonstrating that some 3,7-dialkyl-1,5-diazabicyclo[3.3.1]nonan-9-ones exist in a boat-chair ⇌ chair-boat equilibrium, challenging earlier assumptions of a fixed double-chair conformation. rsc.orgrsc.org

Two-dimensional NMR techniques, such as NOESY, DQCOSY, and HMBC, provide further insights into the spatial relationships between atoms, confirming conformational assignments. tandfonline.com For example, NOESY experiments can be used to investigate dipolar interactions between heteronuclei and nearby protons, solidifying the understanding of the molecule's three-dimensional structure in solution. tandfonline.com

Table 1: Representative ¹H NMR Data for a 3,7-disubstituted-1,5-diazabicyclo[3.3.1]nonane derivative

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H2eq, H4eq, H6eq, H8eq 3.10-3.26 dd Jgem = 10.2-11.0, Jvic = 3.0-6.0

Table 2: Representative ¹³C NMR Data for 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives

Carbon Chemical Shift (ppm)
C9 (C=O) 214.4 - 214.8

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a valuable tool for probing the conformational landscape of this compound derivatives. The vibrational frequencies are sensitive to the molecular geometry, allowing for the differentiation between various conformers.

In the IR spectra of 3,7-diazabicyclo[3.3.1]nonan-9-ones, a characteristic strong absorption band for the carbonyl group (C=O) is typically observed in the range of 1736-1737 cm⁻¹. semanticscholar.org The presence of an ether linkage in certain derivatives can be identified by a characteristic C-O-C stretching vibration. semanticscholar.org The comparison of IR spectra between different conformers can reveal subtle shifts in vibrational frequencies that correlate with changes in bond angles and lengths.

While less commonly reported for this specific compound family in the provided search results, Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and skeletal modes that may be weak or inactive in the IR spectrum. The combination of IR and Raman data, often supported by theoretical calculations, can lead to a more complete vibrational assignment and a deeper understanding of the conformational preferences of these molecules.

Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for molecules in the solid state, offering precise bond lengths, bond angles, and conformational details. Numerous SCXRD studies have been conducted on derivatives of this compound, revealing a rich diversity of conformations.

These studies have unequivocally shown that the this compound ring system can adopt several conformations, including the "chair-chair" (CC), "chair-boat" (CB), and "twin-boat" forms. unimi.itnih.gov For example, the crystal structure of 2,4,6,8-tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one reveals a chair-boat conformation. nih.gov Similarly, 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one diethyl ether hemisolvate also adopts a chair-boat conformation in the solid state. iucr.orgnih.gov In contrast, the hydroperchlorate salt of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, a related bicyclic system, exists as a chair-chair conformer. nih.gov The conformation adopted in the solid state is influenced by the nature and steric bulk of the substituents on the bicyclic framework. researchgate.netiucr.org

Table 3: Crystallographic Data for a Representative this compound Derivative (2,4,6,8-Tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one)

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 14.7409 (5) nih.gov
b (Å) 27.7762 (10) nih.gov
c (Å) 7.1538 (2) nih.gov
β (°) 101.067 (2) nih.gov
V (ų) 2874.62 (16) nih.gov

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of intermolecular interactions. In the crystalline networks of this compound derivatives, hydrogen bonding and other weak interactions play a crucial role in stabilizing the solid-state structure.

Conformational Dynamics and Isomerism

The this compound framework is not static; it exhibits conformational dynamics and can exist as different isomers. The relative stability of the chair-chair, chair-boat, and twin-boat conformations is influenced by a combination of steric and electronic factors. rsc.org

While high-level ab initio calculations suggest that the "double chair" (CC) conformer is the most stable for the parent this compound, the introduction of substituents can shift this equilibrium. researchgate.net For some derivatives, particularly those with bulky substituents, the chair-boat (CB) conformation becomes more favorable to alleviate steric strain. researchgate.netiucr.org In solution, a dynamic equilibrium between different conformers can exist, as evidenced by variable-temperature NMR studies. rsc.orgrsc.org This equilibrium can be a rapid degenerate interconversion, such as a CB ⇌ BC process. rsc.org

Distortional isomerism has also been observed in metal complexes of this compound derivatives. psu.edu For example, a copper(I) complex with a pyridine-substituted bispidine ligand can exist in both a five-coordinate square pyramidal form and a four-coordinate distorted tetrahedral form, with a low energy barrier between them. psu.edu This demonstrates the conformational flexibility of the ligand framework even when coordinated to a metal center.

Stereoelectronic Effects and Intra-Molecular Interactions

Beyond classical steric hindrance, subtle stereoelectronic effects and non-covalent interactions play a crucial role in dictating the conformational preferences of the this compound system.

The compact, cage-like structure of bicyclo[3.3.1]nonane analogues forces atoms into close proximity, making non-covalent interactions significant determinants of conformational stability. Quantum Theory of Atoms in Molecules (QTAIM) analysis has been particularly insightful in this area.

In dithia derivatives like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, both H···H and S···S interactions are shown to be significant factors that contribute to the differences in the relative stability of the conformers. researchgate.netnih.gov In some cases, seemingly destabilizing interactions, when analyzed through QTAIM, are found to be part of a network of interactions that stabilize a particular conformer. acs.org Furthermore, improper C–H⋯S hydrogen bonds can also contribute to stability. For instance, a theoretically calculated energy lowering of 1.61 kcal mol⁻¹ due to an n(S) → σ*(C–H) overlap interaction supports the stabilization of the CC conformer in certain dithia analogues. nih.govrsc.org

The "hockey sticks" effect is a term used to describe the conformational preference in certain bicyclo[3.3.1]nonane heteroanalogues. It was originally proposed to explain why the introduction of heavy heteroatoms with lone pairs, such as sulfur or selenium, at the 3 and 7 positions often leads to a preference for the boat-chair (BC) conformer. nih.govrsc.org This preference was attributed to the severe lone pair-lone pair (lp-lp) repulsion between the heteroatoms in the chair-chair (CC) conformation, which resembles crossed hockey sticks. nih.govrsc.org

However, detailed studies on 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane have led to a revised understanding of this effect. researchgate.netnih.govacs.org In this specific molecule, the chair-chair (CC) conformer is favored over the boat-chair (BC) form. nih.govrsc.org QTAIM analysis revealed that the presence of the bridgehead nitrogen atoms introduces additional, stabilizing LP-N–C–S stereoelectronic interactions. nih.govrsc.org These stabilizing forces are strong enough to overcome the destabilizing S···S lone-pair repulsion in the CC conformer, thus demonstrating that the "hockey sticks" effect is not a universal rule and can be modulated or even overridden by other powerful stereoelectronic factors within the molecule. nih.govrsc.orgresearchgate.net

Theoretical and Computational Investigations of 1,5 Diazabicyclo 3.3.1 Nonane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic characteristics and conformational preferences of 1,5-diazabicyclo[3.3.1]nonane and its derivatives. These studies employ sophisticated, computer-based methods to solve the molecular Schrödinger equation, offering deep insights into molecular stability and reactivity.

High-level ab initio and Density Functional Theory (DFT) calculations have been applied to investigate the this compound system. researchgate.net DFT methods, such as the B3LYP functional with the 6-31+G* basis set, have been used to optimize the possible conformers of this and related 1,3-diaza systems. nih.gov To obtain more accurate energy evaluations, correlated ab initio methods like Møller-Plesset perturbation theory (MP2) with larger basis sets (e.g., 6-311+G**) are often employed on the DFT-optimized geometries. nih.gov These high-level calculations consistently show that for this compound, the 'double chair' (CC) conformer is the most stable. researchgate.net Furthermore, DFT calculations have been utilized to probe the influence of steric and electronic factors on the energy barriers of related systems containing the this compound core. researchgate.net Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, reveals the nature of hyperconjugative interactions, such as n(N) → σ*(C-N), which can influence conformational stability. nih.gov

Computational studies are crucial for mapping the potential energy landscape of this compound, which is characterized by different conformational isomers. The primary conformers are the 'double chair' (CC) and the 'boat-chair' (BC). researchgate.net Ab initio calculations have demonstrated that the CC conformer is the optimal and dominant form for the parent this compound. researchgate.net The stability of various conformers in related diaza systems has been evaluated at the MP2/6-311+G**//B3LYP/6-31+G* level of theory. nih.gov For some derivatives, the energy difference between conformers can be small, suggesting a possible equilibrium between them. researchgate.net In studies on related bispidine systems (3,7-diazabicyclo[3.3.1]nonanes), quantum chemical calculations revealed that the inversion of amide bonds does not occur directly in the CC conformation but requires a less stable chair-boat (CB) intermediate, highlighting the complexity of the energy landscape. semanticscholar.org

Computational Method System Key Finding Reference
High-level ab initioThis compoundThe 'double chair' (CC) conformer is energetically optimal over the 'boat-chair' (BC) form. researchgate.net
DFT (B3LYP/6-31+G*)This compound (DBN)Optimization of conformers for subsequent high-level energy evaluation. nih.gov
MP2/6-311+G**This compound (DBN)Evaluation of relative energies between conformers. nih.gov
Quantum Chemical Calculations3,7-DiacylbispidinesAmide bond inversion proceeds through a chair-boat (CB) intermediate, not directly in the double-chair (CC) form. semanticscholar.org

Topological Analysis of Electron Density

The topological analysis of electron density, primarily through the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous framework for interpreting chemical bonding and non-covalent interactions directly from the electron density distribution.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by R. F. W. Bader, provides a powerful method for studying stereoelectronic interactions (SEI). researchgate.netnih.govacs.org While detailed QTAIM studies on the parent this compound are not widely published, the methodology has been successfully applied to its derivatives, offering significant insights. For instance, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, QTAIM analysis of both calculated and experimental charge densities was used to understand the origins of conformational preferences. researchgate.netnih.govacs.org The analysis can identify and characterize stabilizing stereoelectronic interactions, such as LP-N–C–S interactions, which were found to favor the CC conformer in this derivative. rsc.org QTAIM provides a basis for explaining the relative stability of conformers through the analysis of atomic energies. researchgate.netnih.govacs.org

QTAIM is particularly adept at identifying and characterizing weak intramolecular interactions that are often crucial in determining molecular conformation but are difficult to describe with classical models. researchgate.netnih.gov The topological analysis of the electron density allows for the discovery of bond paths and bond critical points between atoms, which are unambiguous indicators of an interaction. In studies of bicyclo[3.3.1]nonane derivatives, QTAIM has been used to identify significant H···H and S···S intramolecular interactions. researchgate.netnih.govacs.org These weak interactions are shown to be important factors that contribute to the differences in the relative stability of various conformers. researchgate.netnih.govacs.org By quantifying the properties of the electron density at these critical points, QTAIM provides a detailed picture of the forces that stabilize or destabilize specific molecular geometries. researchgate.net

Molecular Dynamics Simulations for Conformational Fluxionality

The bicyclo[3.3.1]nonane framework, while possessing a degree of rigidity, exhibits conformational fluxionality, involving interconversion between different conformers like the CC and BC forms. researchgate.net Computational studies on derivatives have explored the energy barriers associated with these dynamic processes. semanticscholar.org For example, investigations into 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes have shown that certain dynamic processes, such as amide bond rotation, are coupled with the conformational transformation of the bicyclic skeleton itself, specifically from a double-chair to a chair-boat conformation. semanticscholar.org The energy barrier for this process was determined to be around 15.0 ± 0.2 kcal/mol. semanticscholar.org While specific molecular dynamics (MD) simulations on the parent this compound are not extensively detailed in the literature, the calculation of these energy landscapes and inversion barriers provides the fundamental data required for such simulations. researchgate.net MD simulations would be the ideal theoretical tool to simulate the time-dependent conformational changes and equilibria in this system, providing a complete picture of its fluxional behavior.

Coordination Chemistry and Ligand Design Based on the 1,5 Diazabicyclo 3.3.1 Nonane Scaffold

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using the 1,5-diazabicyclo[3.3.1]nonane scaffold involves the rational design of ligands where the bicyclic amine serves as a core structural unit. Functional groups capable of binding to metal ions are typically introduced as substituents.

The fundamental design principle for ligands based on the this compound scaffold lies in its inherent conformational rigidity. High-level ab initio calculations confirm that the 'double chair' (CC) conformer is the most stable arrangement for the parent this compound. researchgate.net This fixed geometry reduces the entropic penalty upon complexation, a favorable characteristic for forming stable metal complexes.

Ligand design often involves modifying this core by introducing coordinating arms. For instance, a new exo-tridentate tris-pyridine ligand has been synthesized from a 3-oxa-1,5-diazabicyclo[3.3.1]nonane core. lew.ro This was achieved by reacting 4-pyridinecarboxaldehyde (B46228) with 1,3-diaminopropane, resulting in a core structure functionalized with three pyridine (B92270) fragments that can act as donors for metal ions. lew.ro The conformational preferences of the scaffold can be influenced by heteroatom substitution. While the parent 1,5-diaza scaffold prefers the chair-chair conformation, related structures like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane also favor the chair-chair conformer due to stabilizing stereoelectronic interactions, unlike other heavy-atom substituted bicyclo[3.3.1]nonanes that often adopt a boat-chair (BC) form. rsc.org This predictable geometry is a key advantage in ligand design.

The this compound framework itself does not typically act as a direct chelating ligand due to the bridgehead position of the nitrogen atoms. Instead, it serves as a rigid spacer or scaffold onto which donor groups are attached. The coordination with transition metals is therefore achieved through these appended functional groups.

In a documented example, a tris-pyridine derivative of 3-oxa-1,5-diazabicyclo[3.3.1]nonane acts as a bridging ligand, utilizing its pyridine nitrogen atoms to coordinate to metal centers. lew.ro In a dinuclear copper(II) complex, two of the three pyridine groups of the ligand coordinate to two separate copper ions in their apical positions. lew.ro This demonstrates an exo-dentate coordination mode, where the donor atoms point away from the bicyclic core, enabling the ligand to act as a spacer connecting multiple metal centers. lew.ro

A notable example is the formation of a dinuclear copper(II) complex using a tris-pyridine ligand built on a 3-oxa-1,5-diazabicyclo[3.3.1]nonane core. lew.ro The ligand acts as a bridging spacer to connect two [Cu(acac)(phen)]+ units (where acac is acetylacetonate (B107027) and phen is 1,10-phenanthroline). lew.ro The resulting complex, {Cu(acac)(phen)}₂(L)₂, features a large intramolecular separation between the two copper ions of 13.70 Å, a direct consequence of the ligand's bridging geometry. lew.ro This demonstrates the potential of these scaffolds in designing discrete dinuclear and potentially larger multinuclear assemblies by controlling the number and position of coordinating side groups. lew.ro

Metal-Ligand Stoichiometry and Geometrical Preferences in Complex Formation

The stoichiometry and geometry of the resulting metal complexes are directly influenced by the design of the ligand and the coordination preferences of the metal ion.

In the dinuclear copper(II) complex formed with the tris-pyridine ligand (L) derived from 3-oxa-1,5-diazabicyclo[3.3.1]nonane, the stoichiometry was found to be 2:1 (metal unit to ligand). lew.ro The copper(II) ions in this assembly exhibit a five-coordinate, square-pyramidal geometry. lew.ro The basal plane is formed by the chelating acetylacetonate and 1,10-phenanthroline (B135089) ligands, while the apical position is occupied by a nitrogen atom from a pyridine ring of the bridging this compound-based ligand. lew.ro The apical Cu-N bond lengths are longer (2.280(5) and 2.288(4) Å) than the bonds in the basal plane, which is typical for such geometries. lew.ro

Table 1: Selected Bond Lengths in a Dinuclear Cu(II) Complex lew.ro
BondLength (Å)Coordination Site
Cu1-N1 (phen)2.021(4)Basal
Cu1-N2 (phen)2.022(5)Basal
Cu1-O1 (acac)1.926(4)Basal
Cu1-O2 (acac)1.911(4)Basal
Cu1-N5 (ligand)2.280(5)Apical
Cu2-N6 (ligand)2.288(4)Apical

Applications in Crystal Engineering and Metal-Organic Frameworks (MOFs)

Crystal engineering relies on the design of molecular building blocks (nodes and spacers) that self-assemble into predictable and functional solid-state architectures. nih.govmdpi.com Metal-Organic Frameworks (MOFs) are a prominent class of these materials, consisting of metal ions or clusters connected by organic ligands to form porous, crystalline structures. nih.govmdpi.com

Ligands derived from the this compound scaffold are promising candidates for use as spacers or linkers in crystal engineering and MOF synthesis. The key advantages they offer include:

Rigidity: The conformationally locked bicyclic core ensures that the directionality of the coordinating arms is maintained, which is crucial for building robust, extended networks. researchgate.netlew.ro

Pre-organization: The fixed spatial orientation of the donor groups can guide the assembly process towards a specific network topology.

Tunability: The scaffold can be chemically modified to introduce a variety of functional groups, allowing for the fine-tuning of pore size, shape, and chemical environment within a resulting framework.

The exo-dentate nature of ligands, such as the tris-pyridine derivative of 3-oxa-1,5-diazabicyclo[3.3.1]nonane, makes them well-suited as linkers for connecting metal nodes into larger, potentially porous, coordination polymers. lew.ro While specific MOFs constructed from this compound-based ligands are not yet widely reported in the literature, the fundamental principles of their design make them attractive targets for future research in the rational design of functional crystalline materials. lew.ronih.gov

The Catalytic Versatility of this compound Derivatives: A Focus on Tröger's Base Analogues

While direct research on the catalytic applications of the parent this compound is limited in scientific literature, a closely related and extensively studied class of molecules known as Tröger's bases and their analogues share this core bicyclic framework. These compounds, which feature a rigid, V-shaped structure, are renowned for their unique chirality originating from two stereogenic bridgehead nitrogen atoms. This structural feature has made them valuable scaffolds in various catalytic disciplines, from organocatalysis to transition metal catalysis. This article explores the catalytic applications of derivatives that incorporate the this compound skeleton, with a primary focus on the insights gained from Tröger's base chemistry.

Supramolecular Chemistry Involving 1,5 Diazabicyclo 3.3.1 Nonane Derivatives

Design and Self-Assembly of Supramolecular Architectures

The design of supramolecular structures using 1,5-diazabicyclo[3.3.1]nonane derivatives leverages the scaffold's inherent rigidity and V-shape. This framework is a key component in creating molecules with specific geometries and recognition motifs necessary for predictable self-assembly. lu.se Non-covalent interactions such as hydrogen bonding, electrostatic forces, and aromatic interactions are utilized to guide the assembly of these components into complex chemical structures that would be challenging to produce through traditional covalent synthesis. lu.se

A notable strategy involves incorporating the this compound unit into larger, more complex molecules. For instance, it is a component of the Tröger's base motif, which has been used as a scaffold for synthetic receptors. lu.se Another approach uses enantiomerically pure C2-symmetric bicyclo[3.3.1]nonane frameworks functionalized with non-natural nucleobases like isocytosine (B10225). The isocytosine units can exist in different tautomeric forms, offering complementary hydrogen bonding patterns (DDA and AAD) on the same molecule. This self-complementarity drives the assembly process, leading to the exclusive formation of tetrameric cyclized structures in nonpolar organic solvents.

Researchers have also developed water-soluble gold(I) complexes using a related ligand, 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane. These complexes demonstrate the ability to self-assemble in aqueous solutions and dimethyl sulfoxide (B87167) through various intermolecular interactions, influencing the luminescent properties of the resulting supramolecular assemblies. acs.org The reversible nature of these non-covalent bonds allows for the development of stimuli-responsive systems, where the assembly and disassembly can be controlled. lu.se

Host-Guest Chemistry and Molecular Recognition

The concave shape of the this compound scaffold makes it ideal for creating cavity-containing host molecules for applications in molecular recognition. lu.senih.govnih.gov These synthetic receptors are designed to bind specific guest molecules through complementary size, shape, and chemical interactions.

A prominent example is a synthetic ditopic receptor based on a Tröger's base motif (incorporating the this compound structure) fused with two 18-crown-6 (B118740) moieties. lu.selu.se This host molecule was designed to study the binding of differently substituted bisammonium ligands. lu.selu.se Using NMR titration, researchers determined the relative association constants and binding energies, finding that the receptor could discriminate between ligands based on their substituents. lu.selu.se Ligands with phenyl and methyl substituents formed stronger complexes compared to those with no or larger substituents. lu.se This research allowed for the estimation of free binding energies for CH-π and π-π interactions within the receptor's aromatic cavity. lu.se

Guest SubstituentEstimated Relative Binding Energy (kcal/mol)Interaction Type
Methyl-0.40CH-π
Phenyl-0.80π-π
This table summarizes the estimated free binding energies between guest substituents and the aromatic cavity of a synthetic receptor incorporating a this compound scaffold. Data sourced from Lund University Research Portal. lu.se

Further studies with the same receptor investigated the binding of potassium ions in water, revealing that the binding of the second potassium ion was enthalpically favored over the first. lu.selu.se Additionally, molecular tweezers with a this compound link have been synthesized to act as hosts for electron-rich guest compounds like N,N,N′,N′-tetramethyl-p-phenylenediamine. researchgate.net

Formation of Hydrogen-Bonded Networks and Other Non-Covalent Assemblies

Hydrogen bonding is a primary driving force in the self-assembly of this compound derivatives, leading to the formation of well-ordered supramolecular structures like cyclic aggregates, tubular assemblies, and extended networks. lu.selu.seresearchgate.net The rigid bicyclic framework positions hydrogen bond donors and acceptors in specific spatial orientations, facilitating the creation of predictable and stable assemblies. researchgate.net

Detailed crystallographic studies on 9,9-disubstituted-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone derivatives provide insight into their supramolecular features. iucr.org These molecules, possessing two N-H hydrogen bond donor groups and four carbonyl oxygen acceptor atoms, form distinct hydrogen-bonded patterns in the solid state. iucr.org For example, the dimethyl and spiro-cyclopentane derivatives both form similar zigzag ribbons through double intermolecular N-H⋯O hydrogen bonds. iucr.org However, the arrangement of the amide fragments within these ribbons differs. iucr.org In the case of a phenyl/methyl substituted derivative, the inclusion of a dimethylformamide solvent molecule disrupts this ribbon formation, leading to the assembly of zigzag chains instead. iucr.org

Compound DerivativeSupramolecular AssemblyKey Hydrogen Bonds
9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraoneZigzag RibbonsDouble Intermolecular N-H⋯O
3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclopentane]-2,4,6,8-tetraoneZigzag RibbonsDouble Intermolecular N-H⋯O
9-methyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraoneZigzag ChainsIntermolecular N-H⋯O (with solvent)
This table illustrates the different hydrogen-bonded networks formed by various derivatives of 3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone. Data sourced from IUCr Journals. iucr.org

In other systems, such as 2,4,6,8-tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, molecules are linked into chains through a combination of intermolecular C-H⋯O and N-H⋯O hydrogen bonds, with further stabilization provided by C-H⋯π interactions. nih.gov The ability to form these ordered, non-covalent assemblies is a key feature of the supramolecular chemistry of this compound and its derivatives.

Emerging Research Frontiers and Future Directions

Integration into Advanced Functional Materials

The unique conformational rigidity of the 1,5-diazabicyclo[3.3.1]nonane framework makes it an attractive building block for the construction of advanced functional materials, particularly in the realm of supramolecular chemistry. lu.se The V-shaped, concave structure of this bicyclic system provides a pre-organized scaffold for creating cavity-containing compounds that can participate in host-guest interactions and self-assembly processes. lu.se

A significant area of exploration is the incorporation of the this compound motif into larger, more complex molecular architectures designed for molecular recognition. lu.se For instance, it has been utilized as a key component in the structure of Tröger's base analogues. These derivatives are being investigated for their ability to act as synthetic receptors, capable of binding specific guest molecules. The rigidity of the this compound core helps to define the geometry and size of the binding cavity, which is crucial for selective molecular recognition. lu.se

Functional Material ApplicationRole of this compoundKey Research Findings
Supramolecular ReceptorsRigid scaffold for creating binding cavities.Incorporation into Tröger's base analogues for molecular recognition. lu.se
Self-Assembling SystemsDirects the formation of organized supramolecular structures.The V-shaped geometry promotes predictable assembly pathways.

While direct integration of the parent this compound into materials like polymers or metal-organic frameworks (MOFs) is still an emerging area, the broader class of diazabicyclononanes has shown promise. For example, derivatives of the isomeric 3,7-diazabicyclo[3.3.1]nonane have been successfully used as building blocks for coordination polymers and in the formation of pH-sensitive liposomes. This suggests a potential future direction for this compound in the development of novel porous materials and smart drug delivery systems.

Computational Design of Novel this compound Derivatives with Targeted Properties

Computational chemistry is playing an increasingly vital role in the rational design of new molecules with specific functions. In the context of this compound, theoretical studies are providing fundamental insights into its conformational behavior, which is essential for the in silico design of novel derivatives with targeted properties.

High-level ab initio calculations have been employed to study the conformational landscape of this compound and its substituted analogues. researchgate.net These studies have confirmed that the 'double chair' (CC) conformation is the most stable for the parent compound and its derivatives, dominating over the 'boat-chair' (BC) form. researchgate.net Understanding the influence of substituents at various positions (1, 5, and 9) on the conformational energetics is crucial for designing derivatives with specific three-dimensional structures. researchgate.net

Computational MethodFocus of StudyKey Insights for Derivative Design
Ab initio calculations (e.g., MP2)Conformational analysis of substituted 1,5-diazabicyclo[3.3.1]nonanes. researchgate.netPredicts the stability of the 'double chair' conformation and the influence of substituents on geometry. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electronic properties and intramolecular interactions in derivatives like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane.Provides understanding of stereoelectronic effects that can be manipulated in the design of new derivatives.

While much of the computational work on diazabicyclononanes has focused on other isomers for applications such as antiviral agents or receptor ligands, the foundational knowledge gained from studies on the this compound scaffold is paving the way for more targeted computational design. Future research is anticipated to involve the use of computational screening and predictive modeling to design novel this compound derivatives for applications in catalysis, materials science, and medicinal chemistry.

Green Chemistry Approaches in the Synthesis and Application of this compound Systems

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis and application. While specific research on green chemistry approaches for this compound is not yet extensive, the synthetic strategies for the broader class of diazabicyclononanes offer insights into potential environmentally benign routes.

The Mannich reaction, a common method for synthesizing the isomeric 3,7-diazabicyclo[3.3.1]nonane core, is often considered a green reaction due to its high atom economy, as it involves the condensation of an amine, an aldehyde, and a carbonyl compound with the formation of water as the only byproduct. semanticscholar.org Exploring one-pot, multicomponent reactions like the Mannich condensation for the synthesis of this compound and its derivatives is a promising avenue for green synthesis.

Furthermore, the development of catalytic applications for this compound systems aligns with the principles of green chemistry. The use of catalysts can lead to more efficient reactions with lower energy consumption and reduced waste generation. The isomeric 3,7-diazabicyclo[3.3.1]nonane derivatives have been investigated as ligands in various catalytic processes. researchgate.net This suggests that the this compound scaffold could also be functionalized to create novel catalysts for sustainable chemical transformations.

Future research in this area is expected to focus on the development of solvent-free or aqueous synthetic methods, the use of renewable starting materials, and the design of recyclable catalysts based on the this compound framework.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.